![molecular formula C15H21N3O B2637866 N-(1-cyano-1-propylbutyl)-5-methylpyridine-3-carboxamide CAS No. 1423434-68-7](/img/structure/B2637866.png)
N-(1-cyano-1-propylbutyl)-5-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-propylbutyl)-5-methylpyridine-3-carboxamide, commonly known as A-836,339, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoid receptor agonists, which are known to have a wide range of physiological effects.
Mécanisme D'action
A-836,339 is a selective agonist of the CB2 cannabinoid receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and analgesic effects. A-836,339 has been found to have high affinity and selectivity for the CB2 receptor, making it a promising candidate for the development of novel therapeutics.
Biochemical and Physiological Effects:
A-836,339 has been shown to have potent analgesic effects in animal models of pain. It has also been found to have anti-inflammatory effects, which could make it useful for the treatment of inflammatory conditions such as arthritis. Additionally, A-836,339 has been shown to have neuroprotective effects, which could make it useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of A-836,339 is its high affinity and selectivity for the CB2 receptor, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of A-836,339 is its relatively short half-life, which could limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of A-836,339. One direction is the development of novel therapeutics based on A-836,339 for the treatment of chronic pain, inflammatory conditions, and neurodegenerative diseases. Another direction is the study of the mechanisms underlying the analgesic and anti-inflammatory effects of A-836,339, which could lead to the development of new drugs with similar effects. Finally, the study of the pharmacokinetics and pharmacodynamics of A-836,339 could lead to the development of more effective and longer-lasting drugs.
Méthodes De Synthèse
The synthesis of A-836,339 involves the reaction of 5-methylpyridine-3-carboxylic acid with 1-bromo-3-chloropropane and potassium carbonate in dimethylformamide. The resulting intermediate is then reacted with n-butyl lithium and nitrile to yield the final product. This method has been optimized to produce A-836,339 in high yields and purity.
Applications De Recherche Scientifique
A-836,339 has been extensively studied for its potential therapeutic applications. It has been found to have potent analgesic effects in animal models of pain, making it a promising candidate for the treatment of chronic pain. It has also been shown to have anti-inflammatory effects, which could make it useful for the treatment of inflammatory conditions such as arthritis.
Propriétés
IUPAC Name |
N-(4-cyanoheptan-4-yl)-5-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-4-6-15(11-16,7-5-2)18-14(19)13-8-12(3)9-17-10-13/h8-10H,4-7H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAUOBKRQLZPHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C#N)NC(=O)C1=CN=CC(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-propylbutyl)-5-methylpyridine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.